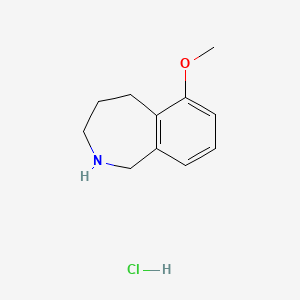

6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride

Description

6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene core, with a methoxy (-OCH₃) substituent at the 6-position. Its hydrochloride salt enhances solubility and stability for pharmaceutical applications. Benzazepines are pharmacologically significant due to their interactions with neurotransmitter receptors, particularly serotonin and dopamine systems.

Properties

IUPAC Name |

6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-6-2-4-9-8-12-7-3-5-10(9)11;/h2,4,6,12H,3,5,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWNQBJHQSAGJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride typically involves the following steps:

Formation of the Benzazepine Core: The core structure can be synthesized through an intramolecular Barbier reaction of N-(2-iodophenethyl)-phenacylamines with n-butyllithium (n-C4H9Li) as a key reaction step.

Methoxylation: Introduction of the methoxy group at the 6th position can be achieved through methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Barbier reaction and automated systems for the methoxylation and salt formation steps to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound to its fully saturated form.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other positions on the benzazepine ring using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: H2 gas with Pd/C catalyst.

Substitution: NaH in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Fully saturated benzazepine derivatives.

Substitution: Alkylated benzazepine derivatives.

Scientific Research Applications

6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. For example, it may inhibit the uptake of certain neurotransmitters like serotonin (5-HT), thereby affecting neurotransmission . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Pharmacological Activity

Chloro-Substituted Analogs

- Lorcaserin (1R-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine) :

- SK&F 86466 (6-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine) :

Bromo-Substituted Analogs

- Bromine’s bulkiness may alter receptor binding kinetics, though its therapeutic applications remain underexplored .

Methoxy-Substituted Analogs

- Beta-Carboline Derivatives (e.g., 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline Hydrochloride) :

Structural Modifications and Pharmacokinetics

| Compound | Substituents | Molecular Weight (g/mol) | Key Pharmacokinetic Features |

|---|---|---|---|

| Target Compound | 6-OCH₃ | 183.68 | Expected moderate clearance due to methoxy group |

| Lorcaserin | 8-Cl, 1-CH₃ | 241.71 | High 5-HT₂C selectivity; cardiovascular risks |

| SK&F 86466 | 6-Cl, 3-CH₃ | 212.72 | Rapid metabolism (N-oxide formation) |

| 6-Bromo Analog | 6-Br | 262.57 | Limited solubility; unexplored metabolic profile |

| 6,7,8-Trimethoxy Analog | 6-Cl, 7,8-OCH₃, 4-OCH₃Ph | 347.84 | High lipophilicity; potential CNS penetration |

Key Research Findings

Receptor Selectivity : Methoxy substitution at position 6 reduces off-target effects compared to chloro analogs like Lorcaserin, which show higher cardiovascular risks .

Metabolic Pathways : Unlike SK&F 86466, which is rapidly cleared via N-oxidation, methoxy-substituted benzazepines may have prolonged half-lives due to slower O-demethylation .

Solubility vs. Bioavailability : Bromo analogs’ higher molecular weight compromises solubility, whereas methoxy derivatives balance lipophilicity and aqueous solubility for optimal absorption .

Biological Activity

Overview

6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine; hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It is a derivative of benzazepine characterized by a methoxy group at the 6th position and exists as a hydrochloride salt. This compound has garnered attention for its potential biological activities, particularly in the context of neurological and psychiatric disorders.

The primary action of 6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine; hydrochloride involves its interaction with the serotonin (5-HT) transporter . The compound inhibits the reuptake of serotonin, thereby enhancing serotonergic transmission in the brain. This mechanism positions it as a candidate for treating conditions such as depression and anxiety disorders.

Pharmacological Properties

- Serotonergic Activity : The compound's ability to inhibit serotonin reuptake suggests potential antidepressant properties. Studies indicate that similar benzazepine derivatives exhibit significant activity in modulating serotonin levels in animal models.

- Dopaminergic Effects : Research has shown that certain benzazepine derivatives possess antidopaminergic activity. This could be relevant for conditions such as schizophrenia or other psychotic disorders where dopamine dysregulation is implicated .

- Analgesic Properties : Some studies have explored the analgesic effects of benzazepines, indicating that these compounds may also interact with pain pathways, offering potential for pain management applications.

Case Studies and Research Findings

- Study on Antidepressant Effects : A preclinical study evaluated the antidepressant-like effects of 6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine; hydrochloride in rodents. Results demonstrated significant reductions in immobility time in forced swim tests, suggesting an increase in mood-related behaviors.

- Dopaminergic Receptor Binding : Another study assessed the binding affinity of this compound to various dopamine receptors (D1-D5). The results indicated a selective affinity for D2 receptors, which may contribute to its therapeutic effects in treating dopaminergic system-related disorders .

Synthetic Routes and Preparation Methods

The synthesis of 6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine; hydrochloride typically involves several key steps:

- Formation of Benzazepine Core : This can be achieved through an intramolecular Barbier reaction using N-(2-iodophenethyl)-phenacylamines with n-butyllithium.

- Methoxylation : The introduction of the methoxy group is conducted via methylation reactions using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).

- Hydrochloride Salt Formation : The final step involves converting the free base to its hydrochloride form by treatment with hydrochloric acid (HCl).

Comparative Analysis

To better understand the uniqueness and potential applications of 6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine; hydrochloride, it is useful to compare it with similar compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 6-Methoxybenzene | Structure | Lacks pharmacological activity |

| 2,3,4,5-Tetrahydro-1H-benzazepine | Structure | Limited serotonergic effects |

| Other Substituted Benzazepines | Structure | Varies widely in activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.